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Compound of Interest

Compound Name:
2-Fluoro-4-

methylphenylacetonitrile

Cat. No.: B1303438 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-4-
methylphenylacetonitrile, a key chemical intermediate. This document details its chemical

identifiers, physical properties, and outlines a general synthetic pathway, compiled from

available chemical literature.

Core Compound Identifiers and Properties
2-Fluoro-4-methylphenylacetonitrile is a substituted aromatic nitrile. Its unique structural

features, including the fluorine atom and the methyl group on the phenyl ring, make it a

valuable building block in the synthesis of more complex molecules, particularly in the

pharmaceutical and agrochemical industries.
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Identifier Value

CAS Number 518070-26-3

Molecular Formula C₉H₈FN

Molecular Weight 149.17 g/mol

IUPAC Name 2-(2-fluoro-4-methylphenyl)acetonitrile

Canonical SMILES CC1=CC(=C(C=C1)CC#N)F

InChI
InChI=1S/C9H8FN/c1-6-3-4-8(5-10)9(11)2-

7(6)12/h2-4H,5H2,1H3

InChIKey Not readily available

PubChem CID Not available in PubChem

Synthesis Methodology
The synthesis of 2-Fluoro-4-methylphenylacetonitrile typically involves the cyanation of a

corresponding benzyl halide. While a specific detailed protocol for this exact compound is not

readily available in public literature, a general and plausible synthetic route can be extrapolated

from established methods for analogous phenylacetonitriles. A common approach is the

nucleophilic substitution of a halide with a cyanide salt.

General Experimental Protocol (Hypothetical)

Starting Material: 2-Fluoro-4-methylbenzyl bromide (or chloride).

Reagent: Sodium cyanide (NaCN) or potassium cyanide (KCN).

Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide

(DMF).

Reaction Conditions: The reaction is typically carried out at a slightly elevated temperature

(e.g., 50-80 °C) with stirring for several hours.
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Work-up: The reaction mixture is quenched with water and the product is extracted with an

organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over

anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel or by

distillation under reduced pressure to yield pure 2-Fluoro-4-methylphenylacetonitrile.

It is crucial for researchers to conduct this reaction in a well-ventilated fume hood due to the

high toxicity of cyanide salts.

Spectroscopic Data (Predicted)
While experimental spectra for 2-Fluoro-4-methylphenylacetonitrile are not widely published,

predicted NMR chemical shifts can be estimated based on the structure:

¹H NMR:

The methyl protons (-CH₃) would likely appear as a singlet around δ 2.3 ppm.

The methylene protons (-CH₂CN) would likely appear as a singlet around δ 3.7 ppm.

The aromatic protons would appear as multiplets in the range of δ 7.0-7.4 ppm, with

splitting patterns influenced by the fluorine and methyl substituents.

¹³C NMR:

The methyl carbon would resonate around δ 20 ppm.

The methylene carbon would be found around δ 25 ppm.

The nitrile carbon would appear around δ 117 ppm.

The aromatic carbons would show complex signals between δ 115 and 165 ppm, with the

carbon attached to the fluorine atom exhibiting a large coupling constant.

Mass Spectrometry (Predicted): The electron ionization mass spectrum would be expected to

show a molecular ion peak (M⁺) at m/z 149, corresponding to the molecular weight of the

compound.
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Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the biological

activity or the involvement of 2-Fluoro-4-methylphenylacetonitrile in any signaling pathways.

Fluoro-organic compounds, in general, are of significant interest in medicinal chemistry due to

the unique properties conferred by the fluorine atom, such as increased metabolic stability and

binding affinity.[1] The potential biological activities of this compound would need to be

determined through screening and in-depth biological studies.

Logical Workflow for Synthesis and
Characterization
The following diagram illustrates a logical workflow for the synthesis and subsequent

characterization of 2-Fluoro-4-methylphenylacetonitrile.
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Caption: Synthetic and characterization workflow for 2-Fluoro-4-methylphenylacetonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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